molecular formula C12H16FN3O B2981726 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea CAS No. 283167-30-6

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Cat. No. B2981726
Key on ui cas rn: 283167-30-6
M. Wt: 237.278
InChI Key: VCAONUYLBSXAIA-UHFFFAOYSA-N
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Patent
US06710043B1

Procedure details

To a solution of N-(1-benzylpiperidin-4-yl)-N′-(4-fluorophenyl)urea (3.0 g) in a mixture of methanol (15 ml) and tetrahydrofuran (15 ml) was added palladium on carbon (10% w/w, 50% wet, 0.6 g), and the mixture was hydrogenated under atmospheric pressure of hydrogen for 8 hours. The catalyst was filtered off, and the solvents were evaporated under reduced pressure to give a residue, which was triturated with diisopropyl ether to give N-(piperidin-4-yl)-N′-(4-fluorophenyl)urea (1.97 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.O1CCCC1.[Pd]>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([NH:17][C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)=[O:16])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was triturated with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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